Compound Description: HL is a tetra-substituted imidazole synthesized through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine []. This compound exhibits antioxidant properties and serves as a ligand in the formation of transition metal complexes []. Crystallographic characterization of HL was achieved using SC-XRD [].
Compound Description: MPIAIBA represents a heterocyclic azo dye derived from 4,5-bis(4-methoxyphenyl)imidazole []. This compound acts as a tridentate ligand, coordinating with palladium ions to form complexes exhibiting anticancer activity against the human hepatocellular carcinoma cell line HepG-2 [].
Compound Description: This compound is a synthesized acetamide derivative that demonstrates antimicrobial activity against various strains of bacteria and fungi [].
Compound Description: Compound 3 is a heterocycle formed by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in ethanol with hydrochloric acid as a catalyst []. The structure of this compound has been confirmed using NMR and X-ray diffraction [].
Compound Description: This compound is characterized by a central four-ring system, including a dihydropyrazole ring, that contributes to its crystal structure through π-π interactions [].
Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor [, ]. It was developed from optimizing 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors [].
Compound Description: These compounds represent a series of substituted omega-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivatives investigated for their ability to inhibit thromboxane synthase []. Among them, Compound 13 emerged as a potent and selective competitive inhibitor of human platelet thromboxane synthase with a Ki value of 9.6 x 10-8 M [].
Compound Description: This compound, studied through single-crystal X-ray diffraction and Hirshfeld surface analysis, showcases potential biological activity [].
3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole
Compound Description: This pyrazole derivative, synthesized from 1-(furan-2-yl)-3-(4-methoxyphenyl)propane-1,3-dione and hydrazine hydrate, exhibits proton transfer properties in the solid state [, ]. Crystal structure analysis reveals that the proton of the pyrazole group resides at the N1 nitrogen atom [].
Compound Description: This compound features a complex structure, including pyrrolidine, piperidine, and β-lactam rings []. Its crystal packing is characterized by intermolecular C—H⋯O hydrogen bonds forming dimers [].
Compound Description: This compound, a non-merohedral twin crystal, features an imidazole ring, a 4-methoxyphenyl group, and a urea moiety []. Its crystal structure reveals the formation of centrosymmetric dimers through N—H⋯N(imidazole) hydrogen bonds [].
Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist, particularly form B, which demonstrates improved absorption compared to form A after inhalation []. This compound holds promise for treating asthma and chronic obstructive pulmonary disease [].
Compound Description: This compound includes a pyrrolidine ring, a β-lactam ring, and an indole unit in its structure []. Intramolecular C—H⋯O interactions contribute to its molecular packing, while intermolecular N—H⋯O hydrogen bonds play a role in crystal packing [].
Compound Description: This indazole derivative shows significant inhibitory activity against several cancer cell lines []. It was synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine [].
Compound Description: This compound exhibits a pyrrolidine ring in a twist conformation and a planar β-lactam ring []. Its crystal structure is stabilized by intramolecular C—H⋯Cl and C—H⋯O hydrogen bonds and intermolecular C—H⋯O and N—H⋯O hydrogen bonds [].
Compound Description: This compound, crystallizing with four independent molecules in the asymmetric unit, exhibits intermolecular N-H⋯O hydrogen bonds and π-π stacking in its crystal structure [].
Compound Description: This compound is characterized by a central pyrrole ring with various substituents, including a 4-methoxyphenyl group and a chromenone moiety [].
Compound Description: This compound features a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom []. Its crystal structure is stabilized by N-H⋯O hydrogen bonds and C-H⋯π interactions [].
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description: These two compounds are potent aromatase inhibitors structurally related to second- and third-generation nonsteroid anti-aromatase compounds []. Their strong inhibitory potency is attributed to molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding [].
Compound Description: This compound features a pyrazole ring linked to both a pyridine ring and a 4-methoxyphenyl group []. In the crystal structure, molecules are connected by N—H⋯O and N—H⋯S hydrogen bonds, along with weak C—H⋯S, C—H⋯π, and π–π interactions [].
Compound Description: This compound is characterized by a central imidazole ring with phenyl substituents and a 4-methoxyphenyl group []. Its crystal structure reveals chains of molecules along the b axis linked by O—H⋯N hydrogen bonds, further connected by C—H⋯O hydrogen bonds to form a two-dimensional network [].
Compound Description: This compound is a novel Schiff base synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine and a chalcone derivative. It exhibits potential photoactive properties and has shown significant antimicrobial activity against Klebsiella pneumoniae and Candida albicans [].
Bis(2-pyridyl)-di(4-methoxyphenyl)ethene (KT1)
Compound Description: KT1 is a ligand used to form complexes with Cu(II), Zn(II), and Cd(II) ions []. These complexes, CuKT1, ZnKT1, and CdKT1, have shown anticancer activity against various cancer cell lines, with CdKT1 exhibiting greater potency than cisplatin [].
Compound Description: This compound, characterized by a pyrazole ring linked to a propenal unit and two 4-methoxyphenyl groups, forms cyclic dimers and chain motifs in its crystal structure due to weak C—H⋯O and C—H⋯N hydrogen bonds [].
Compound Description: This compound contains a benzimidazole moiety, a pyridine ring, and a 4-methoxyphenyl group []. The crystal structure is stabilized by N—H⋯N hydrogen bonds forming sheets parallel to (010) [].
Compound Description: This compound is an active pharmaceutical ingredient (API) whose main metabolite was investigated in a metabolism study []. The study identified the main metabolite as the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, formed through N-methylation of the parent compound [].
Compound Description: This compound is characterized by a 1,2,3-triazole ring connected to an oxadiazole ring through a methylene bridge and a 4-methoxyphenyl substituent on the triazole ring []. The crystal structure exhibits chains of molecules along the b axis linked by N—H⋯N hydrogen bonds, with additional stabilization from C—H⋯π and π–π interactions [].
Compound Description: This compound is characterized by a central β-lactam ring linked to an anthracene ring, a 4-methoxyphenyl group, and a 1H-benzo[de]isoquinoline-1,3(2H)-dione moiety []. The crystal structure is stabilized by intramolecular C—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions [].
Compound Description: This zinc(II) complex features two 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-propanone ligands coordinating to a central zinc ion in a slightly distorted tetrahedral geometry [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.